molecular formula C39H50N8O14 B608809 Mal-amido-PEG2-Val-Cit-PAB-PNP CAS No. 2112738-13-1

Mal-amido-PEG2-Val-Cit-PAB-PNP

Cat. No.: B608809
CAS No.: 2112738-13-1
M. Wt: 854.87
InChI Key: PAGAOQLHMRBQFV-QGRQJHSQSA-N
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Description

Mal-amido-PEG2-Val-Cit-PAB-PNP is a cleavable antibody-drug conjugate linker. It contains a maleimide group, a hydrophilic polyethylene glycol spacer, a valine-citrulline dipeptide, a para-aminobenzyl spacer, and a para-nitrophenyl carbonate group . This compound is used in the development of antibody-drug conjugates, which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells.

Mechanism of Action

Target of Action

The primary target of Mal-amido-PEG2-Val-Cit-PAB-PNP is the cysteine residues in proteins . The maleimide group in the compound is a thiol-specific covalent linker, which is used to label these cysteine residues .

Mode of Action

this compound is a cleavable linker used in the synthesis of Antibody-Drug Conjugates (ADCs) . The compound contains a maleimide group that can react with thiol-containing molecules . The Val-Cit group in the compound is specifically cleaved by the enzyme Cathepsin B . This enzyme is only present in the lysosome, ensuring that the ADC payload is only released within the cell .

Biochemical Pathways

The Val-Cit-PAB linkers in this compound are cleaved by cytoplasmic peptidases . This cleavage triggers the release of the drug payload at a specific point, as decided by the medicinal chemist . The payload then interacts with its target, leading to the desired therapeutic effect.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its structure. The compound contains a hydrophilic PEG spacer, which improves its water solubility . This property can enhance the bioavailability of the compound.

Result of Action

The result of the action of this compound is the release of the ADC payload within the cell . This intracellular release is due to the specific cleavage of the Val-Cit group by Cathepsin B . The released payload can then interact with its target, leading to the desired therapeutic effect.

Action Environment

The action of this compound is influenced by the cellular environment. The presence of the enzyme Cathepsin B in the lysosome is crucial for the cleavage of the Val-Cit group and the subsequent release of the ADC payload . Furthermore, the pH range of 6.5 to 7.5 is optimal for the reactivity of the maleimide group towards thiol groups . Therefore, changes in these environmental factors could influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-amido-PEG2-Val-Cit-PAB-PNP involves several steps:

    Formation of the Maleimide Group: The maleimide group is synthesized by reacting maleic anhydride with an amine.

    Attachment of the Polyethylene Glycol Spacer: The polyethylene glycol spacer is attached to the maleimide group through a nucleophilic substitution reaction.

    Incorporation of the Valine-Citrulline Dipeptide: The valine-citrulline dipeptide is introduced through peptide coupling reactions.

    Addition of the Para-Aminobenzyl Spacer: The para-aminobenzyl spacer is added via a nucleophilic aromatic substitution reaction.

    Introduction of the Para-Nitrophenyl Carbonate Group: The para-nitrophenyl carbonate group is incorporated through a carbonate formation reaction

Industrial Production Methods

Industrial production of this compound typically involves large-scale peptide synthesis techniques, including solid-phase peptide synthesis and solution-phase peptide synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Mal-amido-PEG2-Val-Cit-PAB-PNP undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mal-amido-PEG2-Val-Cit-PAB-PNP has several scientific research applications:

    Chemistry: Used as a linker in the synthesis of antibody-drug conjugates.

    Biology: Facilitates targeted delivery of drugs to specific cells, enhancing the efficacy and reducing the toxicity of therapeutic agents.

    Medicine: Employed in the development of targeted cancer therapies, improving the selectivity and potency of anticancer drugs.

    Industry: Utilized in the production of advanced drug delivery systems and bioconjugates

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-amido-PEG2-Val-Cit-PAB-PNP is unique due to the presence of the para-nitrophenyl carbonate group, which acts as a highly activated leaving group. This feature allows for efficient nucleophilic substitution reactions, making it a versatile and effective linker for antibody-drug conjugates .

Properties

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50N8O14/c1-25(2)35(45-32(49)16-20-58-22-23-59-21-18-41-31(48)15-19-46-33(50)13-14-34(46)51)37(53)44-30(4-3-17-42-38(40)54)36(52)43-27-7-5-26(6-8-27)24-60-39(55)61-29-11-9-28(10-12-29)47(56)57/h5-14,25,30,35H,3-4,15-24H2,1-2H3,(H,41,48)(H,43,52)(H,44,53)(H,45,49)(H3,40,42,54)/t30-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGAOQLHMRBQFV-QGRQJHSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50N8O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

854.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2112738-13-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2112738-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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